2,4-Dichloro-6-nitrobenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Organic Chemistry
The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide functional group, is a foundational structure in organic and medicinal chemistry. beilstein-journals.orgdcu.ie Amide bonds are prevalent in nature, most notably as the peptide bonds that link amino acids to form proteins. In synthetic chemistry, the benzamide framework is valued for its stability and its ability to participate in hydrogen bonding. researchgate.net
Benzamide derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govwalshmedicalmedia.com This biological significance has driven extensive research into the synthesis and modification of benzamide structures to develop new therapeutic agents. walshmedicalmedia.comnih.gov The benzamide core is a common feature in numerous approved and investigational drugs, highlighting its importance as a pharmacophore. rsc.orgbeilstein-journals.org
Significance of Dichloro- and Nitro-Substituents in Aromatic Systems
The introduction of dichloro- and nitro-substituents onto an aromatic ring dramatically alters its chemical properties. Both chlorine atoms and the nitro group are strongly electron-withdrawing. This occurs through two primary mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): Chlorine is highly electronegative and pulls electron density away from the benzene ring through the sigma bonds. wikipedia.orgresearchgate.net Similarly, the nitro group exerts a powerful inductive pull due to the formal positive charge on the nitrogen atom. minia.edu.eg
Resonance Effect (-M): The nitro group can withdraw electron density from the ring's pi system through resonance, delocalizing the electrons onto its oxygen atoms. minia.edu.egnumberanalytics.com This effect further reduces the electron density of the aromatic ring.
Collectively, these electron-withdrawing effects "deactivate" the aromatic ring, making it significantly less reactive toward electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. wikipedia.orgminia.edu.eg Conversely, this electron-poor nature makes the ring more susceptible to nucleophilic aromatic substitution (NAS), particularly when the substituents are located at positions ortho or para to a suitable leaving group. numberanalytics.commasterorganicchemistry.com The presence of these functional groups also increases the molecule's lipophilicity and can influence how it interacts with biological targets, a key consideration in drug design. researchgate.net
Research Landscape of Substituted Benzamides
The field of substituted benzamides is a dynamic area of research, driven by their potential in drug discovery and materials science. ontosight.aijst.go.jp Scientists synthesize and evaluate libraries of these compounds to explore structure-activity relationships, aiming to optimize their biological effects. researchgate.netnih.gov
Research has demonstrated that substituted benzamides can serve as:
Anticancer Agents: Certain benzamide derivatives have shown the ability to inhibit the growth of cancer cells. researchgate.netwalshmedicalmedia.com
Antimicrobial Agents: The benzamide scaffold is present in compounds designed to combat bacterial and fungal pathogens. researchgate.netwalshmedicalmedia.com
Enzyme Inhibitors: By modifying the substituents, researchers can design benzamides that selectively inhibit specific enzymes, such as carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov
Radioligands for Medical Imaging: Halogenated benzamides, particularly those labeled with radioisotopes like fluorine-18, have been developed as radioligands for positron emission tomography (PET) imaging to study dopamine (B1211576) receptors in the brain. uni-mainz.de
Synthetic Intermediates: The functional groups on substituted benzamides make them valuable precursors for creating more elaborate molecules for both research and industrial applications. chemicalbook.comnih.gov
The specific arrangement of substituents is critical, as different isomers of the same compound can exhibit vastly different biological activities and toxicities. nih.govnih.gov For example, studies on dichlorophenyl methylsulphone isomers revealed that the 2,6-chlorinated isomer induced specific toxicity in the olfactory mucosa of rats, while the 2,5-isomer did not. nih.gov This underscores the importance of isomer-selective synthesis and testing in the development of new chemical entities. tandfonline.com
Detailed Research Findings
While direct experimental data for 2,4-Dichloro-6-nitrobenzamide is scarce in published literature, we can infer its likely properties from data available for its isomers and related compounds. The following tables present data for structurally similar dichloronitrobenzamide isomers to provide a comparative context.
Physicochemical Properties of Dichloronitrobenzamide Isomers
| Property | 2,6-Dichloro-3-nitrobenzamide (B8710020) | 2-Chloro-N,N-diethyl-4-nitrobenzamide | 2,4-Dichloro-3,5-dinitrobenzamide |
| CAS Number | 55775-98-9 | Not specified | 13550-88-4 chemicalbook.com |
| Molecular Formula | C₇H₄Cl₂N₂O₃ | C₁₁H₁₃ClN₂O₃ evitachem.com | C₇H₃Cl₂N₃O₅ chemicalbook.com |
| Molecular Weight | 235.02 g/mol | ~273.71 g/mol evitachem.com | Not specified |
| Appearance | Not specified | Pale yellow solid evitachem.com | Not specified |
| Melting Point | Not specified | 147–149 °C evitachem.com | Not specified |
| Boiling Point | Not specified | Not specified | 310.7°C at 760 mmHg chemicalbook.com |
Note: Data is compiled from various sources for related isomers and is intended for comparative purposes only.
Spectroscopic Data for a Related Isomer: 2,6-Dichloro-3-nitrobenzamide
Spectroscopic analysis is essential for the structural elucidation of organic compounds. Below are typical spectral data reported for the isomer 2,6-dichloro-3-nitrobenzamide.
| Technique | Observed Signals (for 2,6-Dichloro-3-nitrobenzamide) |
| ¹H NMR (CDCl₃) | δ 8.25 (d, 1H), 8.02 (d, 1H), 6.21 (s, 2H, NH₂) |
| Infrared (IR) | 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NO₂ asymmetric stretch) |
Note: This data pertains to the isomer 2,6-dichloro-3-nitrobenzamide and is presented to illustrate the expected spectral features for this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZWCIXLRNABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 6 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Hypothetical Analysis: A ¹H NMR spectrum of 2,4-Dichloro-6-nitrobenzamide would be expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic region would likely display two signals corresponding to the protons at the C3 and C5 positions of the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. The multiplicity of these signals (e.g., doublets) would depend on their coupling constants. The amide protons would typically appear as one or two broad signals, with a chemical shift that can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Hypothetical Analysis: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated: one for the carbonyl carbon of the amide group and six for the carbons of the aromatic ring. The chemical shifts of the ring carbons would be significantly affected by the attached substituents. For instance, carbons bonded to the chlorine atoms (C2, C4) and the nitro group (C6) would exhibit characteristic downfield shifts. The carbonyl carbon would appear at the lowest field, typical for amide functionalities.
Two-Dimensional NMR Techniques for Connectivity Mapping
Hypothetical Analysis: To confirm assignments and establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, confirming the relationship between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups, which have characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
Hypothetical Analysis: The FTIR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amide group would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching (Amide I band) would be a strong absorption around 1680-1650 cm⁻¹. The N-H bending (Amide II band) would be observed near 1640-1550 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group would produce strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy Characterization
Hypothetical Analysis: Raman spectroscopy would provide complementary information to the FTIR data. The symmetric stretching of the nitro group, which is often weak in FTIR, typically gives a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum, thus providing a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide the highly accurate mass of this compound, allowing for the determination of its elemental formula. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
Hypothetical HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂N₂O₃ |
| Monoisotopic Mass | 233.9599 u |
| Calculated m/z | [M+H]⁺: 234.9673 |
Note: This table represents theoretical values and is not based on experimental data.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation. The resulting fragment ions are then mass-analyzed to provide structural information. For this compound, MS/MS would be instrumental in confirming the connectivity of the atoms, such as the positions of the chloro and nitro groups on the benzamide (B126) ring.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume | XXX.X ų |
| Z | 4 |
Note: This table is purely illustrative as no experimental crystallographic data is available.
The analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding (e.g., between the amide groups) or halogen bonding, which govern the crystal packing and influence the physical properties of the solid.
Elemental Analysis for Compositional Verification
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For this compound, this technique would be used to experimentally determine the percentage by mass of carbon, hydrogen, nitrogen, and chlorine. These experimental values would then be compared to the theoretically calculated percentages to verify the purity and empirical formula of the compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 35.93 |
| Hydrogen | H | 1.72 |
| Chlorine | Cl | 30.30 |
| Nitrogen | N | 11.97 |
Note: This table is based on theoretical calculations for the molecular formula C₇H₄Cl₂N₂O₃.
Computational and Theoretical Studies of 2,4 Dichloro 6 Nitrobenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy.
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 2,4-dichloro-6-nitrobenzamide molecule, corresponding to a minimum on the potential energy surface. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the presence of bulky chlorine atoms and a nitro group ortho to the benzamide (B126) group is expected to induce steric hindrance, leading to a non-planar structure. The amide and nitro groups are likely twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion.
The electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and physical properties. Properties such as dipole moment and molecular electrostatic potential (MEP) can be calculated to understand the charge distribution and reactive sites.
Interactive Data Table: Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-Cl | ~1.74 Å | |
| C-C (carbonyl) | ~1.51 Å | |
| C=O (carbonyl) | ~1.24 Å | |
| C-N (amide) | ~1.36 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 122° |
| O-N-O (nitro) | ~125° | |
| C-C-Cl | ~120° | |
| Dihedral Angle | Benzene Ring - Nitro Group | 10 - 20° |
| Benzene Ring - Amide Group | 70 - 90° |
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. A comparison of the calculated and experimental spectra can confirm the accuracy of the computed structure. For complex molecules like this compound, scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method.
Interactive Data Table: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| ~3400 | Stretching | N-H (amide) |
| ~3100 | Stretching | C-H (aromatic) |
| ~1680 | Stretching | C=O (amide I) |
| ~1580 | Bending | N-H (amide II) |
| ~1530 | Asymmetric Stretching | N-O (nitro) |
| ~1350 | Symmetric Stretching | N-O (nitro) |
| ~1100 | Stretching | C-Cl |
| ~850 | Out-of-plane Bending | C-H (aromatic) |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the benzene ring and the amide group, while the LUMO is likely to be concentrated on the nitro group and the benzene ring, indicating potential sites for nucleophilic and electrophilic attack, respectively.
Interactive Data Table: Frontier Molecular Orbital Properties of this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Energy Gap | 4.3 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules over time. These methods provide a deeper understanding of conformational flexibility and intermolecular forces.
Conformational analysis of this compound involves exploring the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Due to the steric hindrance caused by the ortho substituents, the rotation of the amide and nitro groups is expected to be restricted. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be generated. This energy landscape reveals the most stable conformers (energy minima) and the energy barriers for their interconversion (transition states).
In the solid state, molecules of this compound are expected to interact with each other through various non-covalent interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded networks. Furthermore, the chlorine atoms can participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. The nitro group can also act as a weak hydrogen bond acceptor. Understanding these intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of the compound. For instance, the crystal structure of the related compound 2,4-dichloro-6-nitrobenzoic acid is stabilized by O—H⋯O hydrogen bonding. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. wikipedia.orgmdpi.commdpi.com For this compound, QSPR studies would be instrumental in predicting its properties without the need for extensive experimental measurements.
The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, a diverse set of descriptors would be generated to capture its unique electronic and steric features. These descriptors are typically categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like molecular size, shape, and branching. Examples include connectivity indices and Kier's shape indices.
Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and principal moments of inertia.
Quantum Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. The presence of the electron-withdrawing nitro group and chlorine atoms would significantly influence these electronic descriptors. nih.gov
Physicochemical Descriptors: These relate to properties like hydrophobicity (logP) and molar refractivity, which are crucial for predicting the molecule's behavior in different environments.
An illustrative set of descriptors that could be calculated for this compound is presented in the table below.
| Descriptor Category | Descriptor Example | Illustrative Value | Significance for this compound |
| Topological | Wiener Index | 854 | Describes the overall compactness of the molecular structure. |
| Geometrical | Molecular Surface Area | 210.5 Ų | Influences intermolecular interactions and solubility. |
| Quantum Chemical | LUMO Energy | -3.5 eV | Indicates susceptibility to nucleophilic attack, enhanced by the nitro group. |
| Quantum Chemical | Dipole Moment | 4.2 D | Reflects the molecule's overall polarity due to electronegative substituents. |
| Physicochemical | LogP | 2.8 | Predicts partitioning behavior between aqueous and organic phases. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational studies on this compound are not available.
Once a comprehensive set of descriptors is generated, statistical methods are employed to build predictive models. nih.gov Multiple Linear Regression (MLR) and machine learning algorithms are common approaches. researchgate.net For this compound, a QSPR model could be developed to predict properties such as:
Boiling point
Solubility
Reactivity towards specific reagents
The development of a robust QSPR model involves several steps:
Data Set Selection: A training set of diverse molecules with known properties, including compounds structurally similar to this compound, would be compiled.
Descriptor Calculation: The molecular descriptors for all compounds in the training set would be calculated.
Model Building: A statistical method, such as MLR, would be used to establish a mathematical equation linking the descriptors to the property of interest.
Model Validation: The predictive power of the model would be assessed using techniques like cross-validation and by using an external test set of compounds. researchgate.net
A hypothetical QSPR equation for predicting a property (e.g., solubility) might look like:
Solubility = c0 + c1(LUMO Energy) + c2(Molecular Surface Area) + c3*(LogP)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could then be used to predict the solubility of this compound and other new compounds.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. acs.orgsmu.edunih.gov
The synthesis of this compound likely involves several steps, and computational methods can be used to study the mechanism of these reactions. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. fiveable.memit.edu
For a potential synthetic step, such as the amidation of 2,4-dichloro-6-nitrobenzoyl chloride, computational analysis would involve:
Geometry Optimization: The 3D structures of the reactants, products, and potential intermediates and transition states are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms are used to locate the transition state structure on the potential energy surface.
Frequency Calculation: This analysis confirms that the identified structure is a true transition state (characterized by a single imaginary frequency) and provides the zero-point vibrational energy.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the correct species are connected. acs.orgnih.gov
The table below illustrates the kind of data that would be generated from a computational study of a reaction step.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +15.2 | 1 |
| Products | -25.8 | 0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Computational studies can provide deep insights into the factors that govern the reactivity of this compound. The presence of two chlorine atoms and a nitro group on the benzene ring creates a unique electronic environment.
Density Functional Theory (DFT) calculations could be employed to:
Analyze the Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The area around the nitro group would be highly electron-deficient, influencing the molecule's reactivity.
Calculate Fukui Functions: These functions can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Model Reaction Pathways: The complete energy profile of a reaction involving this compound can be mapped out, including all intermediates and transition states. acs.orgsmu.edu This would help in understanding, for example, the regioselectivity of nucleophilic aromatic substitution reactions, where one of the chlorine atoms might be displaced. The computational results would indicate which chlorine atom is more susceptible to substitution and the associated energy barrier for the reaction.
Through these computational approaches, a detailed understanding of the structure-property relationships and reactivity of this compound can be developed, guiding further experimental work and application of this compound.
Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 6 Nitrobenzamide
Amide Functional Group Transformations
The benzamide (B126) functional group in 2,4-Dichloro-6-nitrobenzamide is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the dichlorinated and nitrated aromatic ring.
Hydrolysis Reactions
The conversion of the amide group in this compound to a carboxylic acid can be achieved through hydrolysis under either acidic or basic conditions, typically requiring heat. youtube.com The strong electron-withdrawing substituents on the aromatic ring affect the reaction rates and mechanisms.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the amide is hydrolyzed to 2,4-dichloro-6-nitrobenzoic acid and an ammonium salt. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. cdnsciencepub.comchemistrysteps.com Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.comcdnsciencepub.com Proton transfer and elimination of ammonia (which is protonated to NH₄⁺ under the acidic conditions) yields the carboxylic acid. Electron-withdrawing groups, such as nitro and chloro, can increase the rate of hydrolysis in concentrated acids. cdnsciencepub.com
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and heat, the amide undergoes hydrolysis to form the sodium salt of 2,4-dichloro-6-nitrobenzoic acid and ammonia. khanacademy.orgacs.org The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com This is generally a slow process for amides due to the poor leaving group ability of the resulting amide anion (RNH⁻). chemistrysteps.com However, the reaction is driven forward by the irreversible deprotonation of the carboxylic acid intermediate by the strongly basic amine anion, forming a stable carboxylate salt. chemistrysteps.com
| Condition | Reagents | Products | Mechanism Synopsis |
| Acidic | H₂O, H₂SO₄ (or HCl), Heat | 2,4-Dichloro-6-nitrobenzoic acid, NH₄⁺ salt | O-protonation followed by nucleophilic attack of water. cdnsciencepub.com |
| Basic | H₂O, NaOH (or KOH), Heat | Sodium 2,4-dichloro-6-nitrobenzoate, NH₃ | Nucleophilic attack of OH⁻ followed by elimination of an amide anion, driven by an acid-base reaction. chemistrysteps.com |
N-Substitution Reactions
The amide group possesses an N-H bond that can be functionalized through substitution reactions, although this is less common than ring substitutions for this class of compounds. These reactions typically require the deprotonation of the amide nitrogen with a strong base to form an amidate anion, which then acts as a nucleophile. The electron-withdrawing nature of the substituted ring increases the acidity of the N-H proton, potentially facilitating its removal.
Common N-substitution strategies could include:
N-Alkylation: Reaction of the amidate anion with an alkyl halide (e.g., methyl iodide) would yield an N-alkylated benzamide.
N-Acylation: Treatment of the amidate with an acyl chloride or anhydride would result in the formation of an N-acylbenzamide (an imide derivative).
These reactions would need to be performed under anhydrous conditions to prevent competing hydrolysis of the starting material and reagents.
Aromatic Ring Reactivity
The aromatic ring of this compound is characterized by its low electron density due to the presence of three potent electron-withdrawing groups: two chlorine atoms, a nitro group, and a benzamide group. This electronic deficiency is the primary determinant of its reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. minia.edu.eg However, the benzene (B151609) ring in this compound is severely deactivated towards electrophilic attack. libretexts.org
Substituent Effects:
Nitro Group (-NO₂): A powerful deactivating group through both inductive (-I) and resonance (-R) effects; it directs incoming electrophiles to the meta position. doubtnut.com
Chloro Groups (-Cl): Deactivating via the inductive effect (-I) but are ortho, para-directing due to resonance (+R) effects involving their lone pairs. libretexts.org
Amide Group (-CONH₂): A deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.
The single available position for substitution is C-5. This position is meta to the nitro group (C-6) and the amide group (C-1), and it is ortho to one chlorine (C-4) and meta to the other (C-2). While the directing effects of the nitro and amide groups align to favor substitution at C-5, the cumulative deactivation from all four substituents makes the ring extremely unreactive. total-synthesis.commsu.edu Consequently, electrophilic aromatic substitution on this substrate is highly unlikely to occur except under exceptionally harsh conditions, if at all. rsc.org
Nucleophilic Aromatic Substitution on Halogenated Positions
In stark contrast to its inertness towards electrophiles, the electron-poor nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The presence of the strongly electron-withdrawing nitro group positioned ortho (to C-2) and para (to C-4) to the chlorine atoms activates them for displacement by nucleophiles. libretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov
Addition: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the ortho and para positions, and is particularly well-stabilized by the nitro group.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Regioselectivity: The nitro group at C-6 can stabilize a negative charge at both the C-2 and C-4 positions. Generally, nucleophilic attack at the para position (C-4) is favored over the ortho position (C-2) due to reduced steric hindrance. Therefore, reaction with a nucleophile (e.g., an alkoxide, amine, or thiol) is expected to preferentially displace the chlorine atom at the C-4 position. However, regioselectivity can sometimes be influenced by the nature of the nucleophile and the reaction conditions. semanticscholar.org
| Position | Activating Group | Expected Reactivity | Rationale |
| C-4 | para-NO₂ | High | Strong resonance stabilization of Meisenheimer complex, less sterically hindered. libretexts.org |
| C-2 | ortho-NO₂ | Moderate | Strong resonance stabilization, but potentially more sterically hindered by the adjacent amide and nitro groups. |
Reduction of the Nitro Group and Subsequent Amine Chemistry
The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a key step in the synthesis of many derivatives, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group.
Chemoselective Reduction: A significant challenge is to reduce the nitro group without affecting the other functional groups, particularly the chlorine atoms (which can be removed by catalytic hydrogenation) and the amide. Several methods are effective for the chemoselective reduction of aromatic nitro groups: researchgate.net
Metals in Acid: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid are classic and effective choices for this transformation. mnstate.edustackexchange.com
Catalytic Hydrogenation: While standard catalytic hydrogenation (e.g., H₂ with Pd/C) can risk dehalogenation, specific catalysts or conditions can achieve selectivity. For instance, pressure-mediated reduction with hydrazine hydrate has been used for selective reductions in the presence of amides. researchgate.net
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst can also be a mild and selective method.
The product of this reaction is 2,4-dichloro-6-aminobenzamide .
Subsequent Amine Chemistry: The resulting aromatic amine is a versatile intermediate. Its primary reactions include:
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the primary amine into a diazonium salt. This salt is a valuable intermediate that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH, -F).
Acylation/Alkylation: The amino group can be easily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides.
This sequence of nitro reduction followed by amine functionalization provides a powerful strategy for the synthesis of a diverse array of derivatives from this compound.
Synthetic Applications as a Versatile Building Block
The strategic positioning of reactive functional groups on the this compound molecule makes it a potentially valuable building block in organic synthesis. The interplay between the chloro, nitro, and amide moieties allows for a range of derivatization strategies aimed at the construction of diverse and complex molecules.
Formation of Heterocyclic Compounds
The synthesis of heterocyclic compounds from this compound can be envisioned through several reaction pathways, primarily involving the manipulation of its functional groups to facilitate cyclization reactions.
One potential strategy involves the nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms. The presence of the strongly electron-withdrawing nitro group, ortho and para to the chlorine atoms, activates the ring towards nucleophilic attack. This reactivity is a cornerstone for building fused heterocyclic systems. For instance, reaction with a binucleophile, such as a hydrazine derivative or a hydroxylamine, could lead to the formation of a five or six-membered heterocyclic ring fused to the benzene ring.
Another approach would be to first modify the amide or nitro group to introduce a reactive handle for cyclization. For example, reduction of the nitro group to an amine would yield 2-amino-4,6-dichlorobenzamide. This ortho-amino-benzamide is a classic precursor for various heterocycles. Subsequent reaction with appropriate reagents could lead to the formation of quinazolinones, benzodiazepines, or other related fused heterocyclic systems.
Below is a table of proposed reactions for the synthesis of heterocyclic compounds starting from this compound, based on known transformations of analogous compounds.
| Starting Material | Reagent(s) | Reaction Conditions | Resulting Heterocycle (Proposed) |
| This compound | Hydrazine hydrate | Reflux in ethanol | 7-Chloro-5-nitro-1H-indazol-3(2H)-one |
| This compound | Guanidine carbonate | Heating in a high-boiling solvent (e.g., DMF) | 2-Amino-6,8-dichloro-5-nitroquinazolin-4(3H)-one |
| 2-Amino-4,6-dichlorobenzamide (from reduction of the nitro group) | Phosgene or triphosgene | Base, inert solvent | 5,7-Dichloro-1H-benzo[d] acs.orgnih.govoxazine-2,4-dione |
| 2-Amino-4,6-dichlorobenzamide | Chloroacetyl chloride | Base, then heating | 6,8-Dichloro-1,4-dihydrobenzo[d] acs.orgnih.govdiazepin-2,5-dione |
Linker Chemistry in Complex Molecular Architectures
In the field of complex molecular architectures, such as antibody-drug conjugates (ADCs), linkers play a crucial role in connecting different molecular entities. nih.gov this compound possesses features that make it an interesting candidate for incorporation into linker systems. The dichlorinated phenyl ring can serve as a rigid spacer, while the amide and nitro functionalities offer points for attachment and modification.
The amide nitrogen or the carboxylic acid precursor to the amide can be used to attach the linker to one part of a larger molecule. The chlorine atoms, through SNAr reactions, can be displaced by nucleophiles to attach another molecular component. The reactivity of the two chlorine atoms can potentially be differentiated based on their electronic environment, allowing for sequential and controlled conjugation.
Furthermore, the nitro group can be chemically modified to introduce other functionalities. For example, reduction to an amine, as previously mentioned, provides a nucleophilic site for further reaction. Alternatively, the nitro group itself can be part of a trigger mechanism for drug release in certain linker designs, for instance, through enzymatic reduction in a hypoxic environment.
The following table outlines potential strategies for utilizing this compound in linker chemistry.
| Linker Component from this compound | Attachment Point 1 | Attachment Point 2 | Potential Application |
| 4,6-Dichloro-2-(N-functionalized)benzamide | Amide nitrogen | One of the chlorine atoms (via SNAr) | Spatially defined bifunctional linker |
| 2-Amino-4,6-dichlorobenzamide derivative | Amine (from nitro reduction) | Amide nitrogen | Linker with two distinct nucleophilic attachment points |
| 4-Substituted-2-chloro-6-nitrobenzamide | Amide nitrogen | Remaining chlorine atom | Sequential conjugation linker |
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques
Chromatography is the cornerstone for separating 2,4-Dichloro-6-nitrobenzamide from impurities and complex sample components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for this class of compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used for purity determination and quantitative analysis in various samples. A reverse-phase HPLC method is typically optimal, where a nonpolar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is commonly employed. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com An isocratic or gradient elution can be used to achieve optimal separation from any related impurities. ekb.eg Detection is frequently accomplished using an ultraviolet (UV) detector, as the aromatic ring and nitro group in the molecule provide strong chromophores. sielc.com The selection of the detection wavelength is critical for achieving maximum sensitivity. energetic-materials.org.cn
Table 1: Typical HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. energetic-materials.org.cn |
| Mobile Phase | Acetonitrile / Water mixture | Common mobile phase for reverse-phase chromatography, offering good solvency and UV transparency. sielc.comenergetic-materials.org.cn |
| Elution | Isocratic or Gradient | Gradient elution is useful for separating compounds with a wide range of polarities. ekb.eg |
| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. energetic-materials.org.cn |
| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times by controlling viscosity and analyte solubility. energetic-materials.org.cn |
| Detection | UV at ~210-240 nm | The nitroaromatic structure absorbs strongly in this UV region, allowing for sensitive detection. sielc.comenergetic-materials.org.cn |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. energetic-materials.org.cn |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. epa.gov For nitroaromatic compounds, GC is a standard method, often utilizing a wide-bore capillary column and a sensitive detector like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to halogenated and nitrogen-containing compounds, respectively. epa.gov While this compound may have limited volatility due to the amide group, GC analysis can be feasible, especially at low concentrations. researchgate.net
For compounds with low volatility or active hydrogen atoms (like in the amide group), derivatization can significantly improve chromatographic performance. This chemical modification process converts the analyte into a more volatile and thermally stable derivative. While underivatized analysis is possible, derivatization can prevent interactions with active sites in the GC system, leading to better sensitivity and peak shape. researchgate.net A common strategy for compounds containing -NH groups is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
Sample Preparation and Extraction Methods for Complex Matrices
Effective sample preparation is critical to isolate this compound from complex matrices such as soil, water, or biological tissues, and to concentrate it to a level suitable for instrumental analysis. The goal is to remove interfering substances while ensuring high recovery of the target analyte.
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used technique. epa.gov In this method, the water sample is passed through a cartridge containing a solid sorbent (e.g., divinylbenzene), which retains the analyte. The analyte is then eluted with a small volume of an organic solvent like methylene (B1212753) chloride. epa.gov
For solid or semi-solid samples, a more rigorous extraction is needed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis in food products, is an applicable approach. mdpi.com This method typically involves an extraction step with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses a combination of sorbents to remove specific interferences. mdpi.com
General sample preparation steps for complex matrices may include:
Homogenization : Ensuring the sample is uniform to allow for representative subsampling. epa.gov
Extraction : Using techniques like sonication, Soxhlet, or pressurized liquid extraction with an appropriate organic solvent.
Cleanup : Removing co-extracted interfering compounds using SPE or dSPE. epa.govmdpi.com
Concentration : Evaporating the solvent to a smaller volume, often under a gentle stream of nitrogen, to increase the analyte concentration before analysis. epa.gov
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced selectivity and sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for definitive identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used, where the instrument only monitors specific ions characteristic of the target analyte, greatly improving sensitivity and selectivity. epa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for quantifying trace levels of compounds in highly complex matrices. ajrconline.org It couples HPLC with a tandem mass spectrometer. In LC-MS/MS analysis, the first mass spectrometer (Q1) isolates the molecular ion (the parent ion) of the target analyte. This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by the second mass spectrometer (Q3). epa.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection. mdpi.comepa.gov
Reference Standard Development for Analytical Purity
The development and use of a high-purity reference standard are fundamental for accurate quantitative analysis. A reference standard is a highly characterized material used to demonstrate the identity, strength, purity, and quality of a substance. usp.org Organizations like the US Pharmacopeia (USP) provide thousands of official reference standards that are recognized globally. usp.orgusp.org
Developing a reference standard for this compound involves several key steps:
Synthesis and Purification : The compound is synthesized and then purified using techniques like recrystallization or preparative chromatography to achieve the highest possible purity.
Characterization : The identity of the compound is unequivocally confirmed using various spectroscopic techniques, such as NMR, IR, and Mass Spectrometry.
Purity Assignment : The purity of the standard is determined using a mass balance approach, which involves quantifying the main component and all significant impurities. This is typically done using a combination of methods, such as HPLC with a universal detector (e.g., Corona Charged Aerosol Detector) or a well-characterized UV response, Karl Fischer titration for water content, and residue on ignition for inorganic impurities.
The use of a certified reference standard is essential for validating analytical methods and ensuring that quantitative results are accurate and reliable, which is critical in research and quality control contexts. usp.org
Environmental Chemical Research and Fate of Halogenated Nitrobenzamides
Degradation Pathways in Environmental Compartments (e.g., Abiotic, Biotic)
The degradation of 2,4-Dichloro-6-nitrobenzamide in the environment is anticipated to proceed through both abiotic and biotic pathways. These processes are crucial in determining the compound's persistence and the nature of any transformation products that may be formed.
Abiotic Degradation:
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key abiotic processes for a compound like this compound would include hydrolysis and photolysis.
Hydrolysis: The benzamide (B126) functional group can be susceptible to hydrolysis, which is the cleavage of the amide bond by reaction with water. This process can be influenced by pH. For some N-nitrobenzamides, hydrolysis can occur through different mechanisms depending on the acidity of the environment. In strongly acidic conditions, an A1-type mechanism following O-protonation is possible, while in more moderate to dilute acid, a neutral water-catalyzed hydrolysis or even hydroxide catalysis may occur. The presence of electron-withdrawing chloro and nitro groups on the benzene (B151609) ring of this compound would likely influence the rate and mechanism of hydrolysis.
Photolysis: Photolysis, or photodegradation, is the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to be susceptible to photolysis. For instance, the related compound 2,4-dichloro-6-nitrophenol (DCNP) has been shown to undergo photolysis in aqueous solutions under UV irradiation researchgate.net. The anionic form of DCNP was found to be more photoreactive than the neutral form researchgate.net. It is plausible that this compound could also undergo photolytic degradation, potentially involving transformations of the nitro group or cleavage of the carbon-chlorine bonds.
Biotic Degradation:
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the environmental dissipation of many organic pollutants. nih.gov
Microbial Metabolism: The biodegradation of chlorinated nitroaromatic compounds has been studied for various substances. researchgate.net Bacteria have been isolated that can utilize such compounds as their sole source of carbon and energy. researchgate.net The degradation pathways often involve initial reduction of the nitro group to a hydroxylamino or amino group. For example, the metabolism of 2,4,6-trinitrotoluene (TNT) in soils involves reductive transformations leading to hydroxylamino- and amino-dinitrotoluenes researchgate.net. It is conceivable that microorganisms could initiate the degradation of this compound by reducing the nitro group to 2-amino-4,6-dichlorobenzamide.
Enzymatic Reactions: Specific enzymes are responsible for the breakdown of these compounds. For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) involves a series of enzymatic steps, including side-chain removal and hydroxylation of the aromatic ring. While the specific enzymes for this compound have not been identified, it is likely that nitroreductases could play a key role in the initial steps of its biodegradation.
Persistence and Mobility Studies in Environmental Media
The persistence and mobility of a chemical in the environment determine its potential for long-range transport and contamination of different environmental compartments, such as soil and water.
Persistence:
Persistence is a measure of how long a chemical remains in the environment before being broken down. It is often expressed as a half-life (the time it takes for half of the initial amount of the substance to disappear).
Water: In aquatic environments, the persistence of this compound would be governed by hydrolysis, photolysis, and microbial degradation. The half-life of 2,4-D in water can be relatively short (less than 10 days) but can be significantly longer in cold, dark, or oligotrophic conditions. Given the stability of some related chlorinated and nitrated aromatic compounds, this compound could exhibit moderate to high persistence in aquatic systems, particularly in the absence of significant microbial populations adapted to its degradation.
Mobility:
Mobility refers to the ability of a chemical to move through the environment. In soil, this is largely determined by its sorption (adsorption and absorption) characteristics.
Soil Sorption: The sorption of organic compounds to soil is often correlated with the soil's organic carbon content. The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. For the herbicide 2,4-D, Koc values are generally low, indicating high mobility in soils. Conversely, the herbicide dichlobenil, which metabolizes to BAM, shows high sorption in topsoils and clayey till sediments. The sorption of BAM itself is much lower than that of its parent compound but is still significant in soils with higher organic carbon content. It is anticipated that this compound, being a relatively polar molecule, may exhibit moderate mobility in soil, with its movement being attenuated in soils with higher organic matter and clay content.
The following table summarizes the expected persistence and mobility characteristics based on related compounds:
| Environmental Compartment | Influencing Factors | Expected Behavior of this compound (Inferred) |
| Persistence in Soil | Microbial activity, temperature, moisture, soil type | Moderate to high persistence, potentially analogous to the persistent nature of 2,6-dichlorobenzamide. |
| Persistence in Water | Photolysis, hydrolysis, microbial degradation | Moderate persistence, with degradation rates dependent on sunlight exposure and microbial populations. |
| Mobility in Soil | Organic matter content, clay content, pH | Moderate mobility, with a potential for leaching in sandy soils low in organic matter. |
Transformation Products and By-products from Environmental Processes
The degradation of this compound in the environment is expected to result in the formation of various transformation products. Identifying these products is crucial for a complete environmental risk assessment, as they can sometimes be more toxic or persistent than the parent compound.
Based on the degradation pathways of similar compounds, the following transformation products of this compound can be hypothesized:
Reduction of the Nitro Group: A primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2). This would lead to the formation of 2-amino-4,6-dichlorobenzamide . This transformation is commonly observed in the biodegradation of compounds like TNT researchgate.net.
Hydrolysis of the Amide Group: The benzamide functional group could undergo hydrolysis to form a carboxylic acid. This would result in the formation of 2,4-dichloro-6-nitrobenzoic acid .
Dechlorination: Microbial or photochemical processes could lead to the removal of one or both chlorine atoms from the aromatic ring. This would result in various chlorinated and non-chlorinated benzamide or benzoic acid derivatives.
Ring Cleavage: Under aerobic conditions, microorganisms can cleave the aromatic ring of many pollutants, leading to the formation of aliphatic intermediates that can be further mineralized to carbon dioxide and water.
The table below outlines potential transformation products and their likely formation pathways:
| Potential Transformation Product | Formation Pathway |
| 2-amino-4,6-dichlorobenzamide | Biotic reduction of the nitro group |
| 2,4-dichloro-6-nitrobenzoic acid | Abiotic or biotic hydrolysis of the amide group |
| Monochloro-nitrobenzamide isomers | Abiotic or biotic dechlorination |
| Aliphatic acids | Biotic ring cleavage |
Analytical Monitoring in Environmental Research Studies
The detection and quantification of this compound and its potential transformation products in environmental samples like soil and water require sensitive and specific analytical methods. While no standard methods are specifically validated for this compound, techniques used for similar halogenated and nitrated aromatic compounds would be applicable.
Sample Preparation: For soil samples, extraction is a critical first step. This typically involves using an organic solvent or a mixture of solvents to transfer the target analyte from the soil matrix into a liquid phase. Water samples may require a pre-concentration step, especially for detecting low environmental concentrations. Solid-phase extraction (SPE) is a common technique for this purpose, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.
Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for separating the components of a complex environmental sample. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its metabolites.
Detection:
Mass Spectrometry (MS): When coupled with either GC or HPLC, mass spectrometry provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound and its transformation products.
Electron Capture Detector (ECD): For gas chromatography, an ECD is highly sensitive to halogenated compounds and would be suitable for detecting this compound.
UV-Vis Detector: For high-performance liquid chromatography, a UV-Vis detector can be used for quantification, as nitroaromatic compounds typically absorb UV light.
The following table summarizes the analytical techniques applicable to the monitoring of this compound:
| Analytical Step | Technique | Description |
| Extraction (Soil) | Solvent Extraction | Use of organic solvents to remove the compound from the soil matrix. |
| Pre-concentration (Water) | Solid-Phase Extraction (SPE) | Adsorption of the compound onto a solid sorbent followed by elution. |
| Separation | High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile and thermally labile compounds. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | |
| Detection | Mass Spectrometry (MS) | Provides structural information for identification and accurate quantification. |
| Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds (for GC). | |
| UV-Vis Detector | Detects compounds that absorb UV light (for HPLC). |
Future Research Directions and Emerging Methodologies
Development of Greener Synthetic Routes for 2,4-Dichloro-6-nitrobenzamide
The traditional synthesis of aromatic compounds often involves harsh conditions and hazardous reagents, contributing to environmental concerns. The principles of green chemistry offer a framework for developing more environmentally benign synthetic pathways. The quest for sustainability in chemical manufacturing is driving research into greener synthetic routes for compounds like this compound.
Key strategies for developing greener syntheses include:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. Water is particularly advantageous due to its non-toxicity and abundance.
Catalytic Processes: The use of catalysts can enable reactions to proceed under milder conditions, reduce waste by improving atom economy, and allow for the use of less hazardous reagents. For instance, developing a catalytic amidation process for the final step of the synthesis could avoid the use of stoichiometric activating agents.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating methods. researchgate.net
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for easier scale-up compared to batch processes.
A potential precursor, 2,4-Dichloro-6-nitro-benzoic acid, has been synthesized by the reaction of 2,4-dichloro-6-nitro-toluene with a 20% nitric acid solution at 430 K. nih.gov Future research could focus on replacing this high-temperature, strongly acidic process with a milder, catalytic oxidation method.
Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
| Feature | Traditional Synthesis Approach | Potential Greener Alternative |
| Solvents | Volatile Organic Solvents (e.g., DMF) | Water, Ionic Liquids, Supercritical CO2 |
| Reagents | Stoichiometric, potentially hazardous reagents (e.g., thionyl chloride) | Catalytic systems, biocatalysis |
| Energy | High-temperature conventional heating | Microwave irradiation, lower energy inputs |
| Process | Batch processing | Continuous flow chemistry |
| Waste | Higher waste generation (lower atom economy) | Minimized waste, improved atom economy |
Advanced Spectroscopic Techniques for In-situ Analysis
Understanding reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for gaining real-time insights into reaction kinetics and the formation of transient intermediates.
The application of these techniques could provide a more holistic picture of the synthesis and subsequent reactions of this compound. fu-berlin.de
In-situ NMR and IR Spectroscopy: These methods can track the concentration of reactants, intermediates, and products in real-time. bath.ac.ukfrontiersin.org For example, in-situ IR spectroscopy can monitor the disappearance of the carbonyl stretch of an acid chloride intermediate and the appearance of the amide bands, providing kinetic data for the amidation step. nih.gov
In-situ Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and for studying vibrational changes in the molecule's backbone and functional groups during a reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, EPR spectroscopy, combined with spin trapping techniques, can be used to detect and identify these highly reactive species, which is often not possible with other methods. bath.ac.uk
These advanced analytical methods provide crucial data that can help to elucidate complex reaction mechanisms, identify rate-limiting steps, and optimize reaction conditions for improved yield and selectivity. fu-berlin.desemanticscholar.org
Integration of Machine Learning in Computational Chemical Studies
The intersection of machine learning (ML) and computational chemistry is a rapidly growing field that promises to accelerate chemical discovery and understanding. nih.govuio.no ML models can be trained on data from quantum chemical calculations or experiments to predict the properties and behavior of molecules, often at a fraction of the computational cost of traditional methods. researchgate.netresearchgate.net
For this compound, ML could be applied in several ways:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity or toxicity of derivatives. nih.gov For nitroaromatic compounds, ML models have been used to predict properties like mutagenicity based on molecular descriptors. nih.gov
Reaction Outcome Prediction: ML algorithms can be trained to predict the products and yields of reactions, aiding in the design of synthetic routes and the exploration of new chemical space.
Accelerating Quantum Calculations: ML potentials can replace computationally expensive quantum mechanics calculations in molecular dynamics simulations, allowing for the study of larger systems over longer timescales.
The development of robust ML models requires large, high-quality datasets. Therefore, future work will also involve the generation of experimental and computational data for a range of related benzamide (B126) derivatives to train and validate these predictive models. uio.no
Table 2: Applications of Machine Learning in the Study of this compound
| Application Area | Machine Learning Approach | Potential Outcome |
| Toxicity/Activity Prediction | QSAR, Graph Neural Networks | Rapid screening of virtual derivatives for desired properties. uio.nonih.gov |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions (temperature, concentration) with fewer experiments. |
| Mechanistic Insights | Unsupervised Learning, Clustering | Analysis of large datasets from simulations to identify key structural or electronic features governing reactivity. |
| Spectral Prediction | Neural Networks | Prediction of NMR, IR, and other spectra for novel derivatives to aid in their identification. |
Exploration of Novel Reactivity Patterns for Functionalization
The chemical structure of this compound, featuring two chlorine atoms and a nitro group on the benzene (B151609) ring, suggests a rich potential for novel functionalization reactions. These electron-withdrawing groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).
Future research should focus on systematically exploring the reactivity of the C-Cl bonds with a diverse range of nucleophiles to generate libraries of new compounds.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly the one ortho to the nitro group, are expected to be susceptible to displacement by various nucleophiles. Investigating reactions with O-, N-, S-, and C-based nucleophiles could yield a wide array of functionalized benzamides. The reactivity of similar electron-deficient systems, like 4,6-dichloro-5-nitrobenzofuroxan, which readily reacts with nucleophiles, supports this potential. mdpi.com
Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be employed to form new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms, providing access to complex molecular architectures that are difficult to synthesize via traditional methods.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then serve as a handle for a wide range of further derivatization reactions, such as diazotization or acylation.
By systematically studying these transformations, it will be possible to map the reactivity of the this compound scaffold and create a toolkit for the synthesis of novel derivatives with potentially interesting biological or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation reactions using substituted benzoyl chlorides and amines. For example, reactions of 3,5-dichlorobenzoyl chloride with arylamines in N,N-dimethylformamide (DMF) at 60°C yield dichlorobenzamide derivatives (70–85% yields) . Key factors include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Stoichiometry : A 1:1.2 molar ratio of benzoyl chloride to amine minimizes side products.
- Data Table :
| Benzoyl Chloride | Amine | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3,5-Dichloro | Aniline | DMF | 60 | 78 |
| 2,4-Dichloro | 4-Nitroaniline | DMF | 70 | 82 |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For example:
- ¹H NMR : Aromatic protons appear as doublets in δ 7.2–8.1 ppm due to electron-withdrawing nitro and chloro groups.
- ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm, while nitro groups deshield adjacent carbons to δ 140–150 ppm .
- IR : Strong bands at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Waste Management : Separate halogenated and nitro-containing waste streams. Collaborate with certified agencies for incineration (≥1200°C) to avoid dioxin formation .
- PPE : Use nitrile gloves, fume hoods, and air-purifying respirators due to potential mutagenicity of nitroaromatics .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
- Methodological Answer : X-ray crystallography provides definitive structural validation. For instance, SHELXL refinement of dichlorobenzamides resolves ambiguities in tautomerism or crystallographic disorder . Key steps:
- Data Collection : High-resolution (≤0.8 Å) datasets minimize errors.
- Software : Use Olex2 or SHELX suite for structure solution and refinement .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal quality .
- Additives : Trace acetic acid (0.1% v/v) can stabilize hydrogen-bonding networks .
Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a meta-directing deactivator, limiting electrophilic substitution. However, it facilitates:
- Nucleophilic Aromatic Substitution (NAS) : Reacts with amines or alkoxides under microwave irradiation (100°C, 30 min) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts NO₂ to NH₂, enabling further functionalization .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
- QSAR Models : Correlate Hammett σ constants (for substituents) with IC₅₀ values in antimicrobial assays .
- Example : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced binding to bacterial dihydrofolate reductase (ΔG = −9.2 kcal/mol) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental UV-Vis spectra of this compound?
- Methodological Answer :
- Solvent Effects : Simulate spectra using COSMO-RS (Conductor-like Screening Model) to account for solvatochromism.
- Conformational Sampling : TD-DFT (Time-Dependent Density Functional Theory) with B3LYP/6-311+G(d,p) basis set identifies dominant conformers .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
